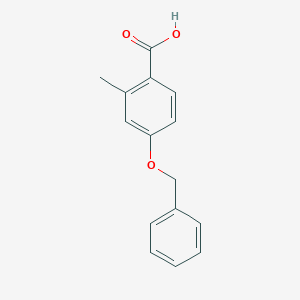

4-(Benzyloxy)-2-methylbenzoic acid

Übersicht

Beschreibung

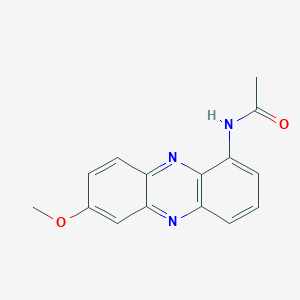

The compound of interest, 4-(Benzyloxy)-2-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a benzyloxy group and a methyl group, alongside the carboxylic acid functional group. This compound is related to other benzoic acid derivatives that have been studied for various properties and applications in the field of organic chemistry.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions or functional group transformations. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a related compound, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Although the specific synthesis of 4-(Benzyloxy)-2-methylbenzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of protective groups for the benzyloxy moiety and subsequent carboxylation reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structures of certain benzyloxybenzoic acids were solved using X-ray powder diffraction data . These techniques allow for the determination of the molecular geometry, intermolecular interactions, and the confirmation of the synthesized structure.

Chemical Reactions Analysis

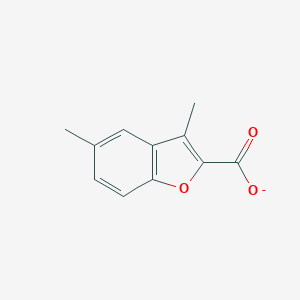

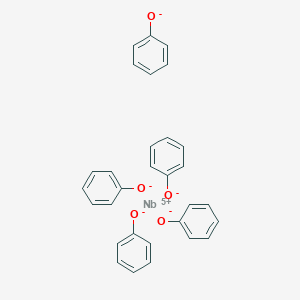

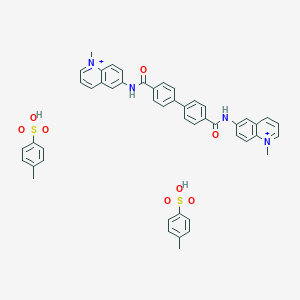

Benzoic acid derivatives can undergo various chemical reactions, including electrochemical oxidation and complexation. Electrochemical studies, such as the oxidation of 3,4-dihydroxybenzoic acid to produce benzofuran derivatives, demonstrate the reactivity of the benzoic acid core under electrochemical conditions . Additionally, complexation studies with cyclodextrins have shown that benzoic acid derivatives can form host-guest complexes, which could be relevant for understanding the reactivity of 4-(Benzyloxy)-2-methylbenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, can be influenced by the nature of the substituents on the benzene ring. The solubility of 2-(4-ethylbenzoyl)benzoic acid in various organic solvents has been measured, indicating that solubility increases with temperature . These properties are crucial for the practical applications of these compounds, such as in pharmaceutical formulations or as intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

-

Suzuki–Miyaura Coupling

- This compound can be used in the Suzuki–Miyaura coupling reaction . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound and a halide using a palladium catalyst .

- More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

-

Preparation of Biaryl Motifs

-

Preparation of Other Organic Compounds

-

Preparation of Boronic Acids

-

Benzylic Oxidations and Reductions

-

Preparation of Benzeneacetic Acid Derivatives

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-methylbenzoic acid | |

CAS RN |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.